Bienvenue dans la boutique en ligne BenchChem!

Mitiglinide Calcium Hydrate

Sulfonylurea Receptor 1 (SUR1) Binding Affinity IC50

Mitiglinide Calcium Hydrate (KAD-1229, Glufast®) is the definitive reference standard for pancreatic beta-cell K_ATP channel research. Its >1000-fold selectivity for Kir6.2/SUR1 over cardiac SUR2 isoforms eliminates confounding cardiovascular effects—unlike sulfonylureas such as glibenclamide that abolish ischemic preconditioning. With IC50 100 nM for K_ATP channel inhibition, rapid Tmax (~30 min), and a short, reversible action profile, it enables precise mechanistic studies, glinide-class SAR screening, and advanced immediate-release formulation benchmarking. Ensure experimental reproducibility with the most isoform-selective glinide available. Ideal for diabetes pharmacology, electrophysiology, and drug delivery R&D.

Molecular Formula C38H52CaN2O8
Molecular Weight 704.9 g/mol
CAS No. 207844-01-7
Cat. No. B1662513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitiglinide Calcium Hydrate
CAS207844-01-7
Synonyms2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403
Molecular FormulaC38H52CaN2O8
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESC1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
InChIInChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1
InChIKeyQEVLNUAVAONTEW-UZYHXJQGSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitiglinide Calcium Hydrate (CAS 207844-01-7): A High-Selectivity Glinide Insulin Secretagogue for Targeted Postprandial Glucose Research


Mitiglinide Calcium Hydrate (CAS 207844-01-7), also known as KAD-1229 or Glufast®, is a rapid-onset, short-acting insulinotropic agent belonging to the meglitinide (glinide) class of oral hypoglycemic drugs [1]. It is a calcium salt dihydrate with a molecular formula of C₃₈H₅₂CaN₂O₈ and a molecular weight of 704.9 g/mol [2]. As a non-sulfonylurea insulin secretagogue, it acts primarily by antagonizing ATP-sensitive potassium (K_ATP) channels on pancreatic beta-cells, specifically targeting the Kir6.2/SUR1 complex, which triggers a cascade leading to insulin release [3]. Its key pharmacological profile includes rapid absorption with a peak plasma concentration reached within approximately 30 minutes, and a short duration of action designed to mimic physiological early-phase insulin secretion and mitigate postprandial hyperglycemia [3].

Mitiglinide Calcium Hydrate (207844-01-7) vs. Other Glinides: Why Analogs Are Not Interchangeable


The meglitinide class, which includes repaglinide and nateglinide, shares a common mechanism of action, but their distinct molecular structures lead to critical differences in potency, tissue selectivity, binding kinetics, and the reversibility of their effects [1]. These differences manifest as varying degrees of efficacy, safety profiles (particularly concerning hypoglycemia risk and cardiovascular effects), and practical dosing requirements [2]. For instance, while all three agents stimulate insulin secretion, their potency on a molar basis and their interaction with different isoforms of the sulfonylurea receptor (SUR) are not uniform, precluding simple substitution [3]. Selecting the appropriate compound for research or pharmaceutical development necessitates a precise understanding of these quantitative pharmacological distinctions to ensure experimental validity and the desired therapeutic outcomes. The following evidence details the specific, measurable differentiators of Mitiglinide Calcium Hydrate.

Quantitative Comparative Evidence for Mitiglinide Calcium Hydrate (207844-01-7)


Superior Binding Affinity for SUR1: Mitiglinide vs. Nateglinide and Repaglinide

Mitiglinide demonstrates a significantly higher binding affinity for the sulfonylurea receptor 1 (SUR1) than its closest analog nateglinide, as measured by its ability to displace [³H]glibenclamide. This translates to a more potent interaction with its primary therapeutic target [1].

Sulfonylurea Receptor 1 (SUR1) Binding Affinity IC50 Radioligand Binding Assay

1000-Fold Selectivity for Pancreatic over Cardiac/Smooth Muscle K_ATP Channels

Mitiglinide exhibits exceptional selectivity for the pancreatic beta-cell K_ATP channel complex (Kir6.2/SUR1) compared to cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms. This selectivity is quantified as a 1000-fold difference in affinity, which is a critical advantage over less selective sulfonylureas [1][2].

Tissue Selectivity K_ATP Channel Kir6.2/SUR Isoforms Cardiovascular Safety

Rapidly Reversible Action Compared to Repaglinide

While all glinides are short-acting, the functional reversibility of their effects differs. Studies in perifused rat islets show that the insulin secretory response to mitiglinide and nateglinide is rapidly reversible upon washout, whereas the response to repaglinide is not [1]. This difference in reversibility has significant clinical implications, influencing the risk profile for hypoglycemia.

Reversibility Pharmacodynamics Insulin Secretion Kinetics

Potent Functional Inhibition of Beta-Cell K_ATP Channels (Kir6.2/SUR1)

In patch-clamp electrophysiology studies, mitiglinide potently inhibits the Kir6.2/SUR1 channel current with an IC₅₀ of 100 nM, while showing negligible inhibition of cardiac/smooth muscle channel isoforms (Kir6.2/SUR2A/2B) even at concentrations >10 μM [1][2].

Electrophysiology Patch-Clamp K_ATP Channel IC50

In Vivo Efficacy: Significant Reduction in HbA1c and Postprandial Glucose

In clinical studies, mitiglinide treatment has been shown to produce a statistically significant and clinically meaningful reduction in HbA1c, a key marker of long-term glycemic control, validating its in vivo efficacy [1].

HbA1c Glycemic Control Clinical Trial Postprandial Glucose

High-Value Research and Development Applications for Mitiglinide Calcium Hydrate (207844-01-7)


Pharmacological Research on Beta-Cell K_ATP Channel Selectivity

Mitiglinide Calcium Hydrate is an ideal reference standard for studies investigating the structure-function relationship and pharmacology of pancreatic beta-cell K_ATP channels. Its 1000-fold selectivity for Kir6.2/SUR1 over cardiac/smooth muscle isoforms, as evidenced by patch-clamp and binding studies [1], makes it a crucial tool for differentiating between SUR1-mediated and SUR2-mediated effects in complex biological systems.

Preclinical and Clinical Development of Next-Generation Insulin Secretagogues

As a potent, rapid-onset, and rapidly reversible glinide, mitiglinide serves as a key benchmark and potential lead scaffold for the development of novel insulinotropic agents. Its well-characterized binding affinity for SUR1 (IC₅₀ = 280 nM) and functional inhibition of K_ATP channels (IC₅₀ = 100 nM) [2] provide a solid quantitative baseline for structure-activity relationship (SAR) studies and the evaluation of new chemical entities.

Cardiovascular Safety Pharmacology Studies

Mitiglinide's exceptional selectivity for the pancreatic over cardiovascular K_ATP channels (>100-fold) makes it a superior tool for investigating the cardiac and vascular effects of K_ATP channel modulation. Unlike less selective sulfonylureas (e.g., glibenclamide) which can abolish ischemic preconditioning, mitiglinide has been shown to preserve this cardioprotective effect [3], enabling researchers to study beta-cell specific mechanisms without confounding cardiovascular influences.

Formulation Development for Targeted Postprandial Glucose Control

The pharmacokinetic and pharmacodynamic profile of Mitiglinide Calcium Hydrate—rapid absorption (peak plasma concentration at ~30 minutes) and a short, rapidly reversible duration of action [4]—makes it an excellent candidate for developing and benchmarking advanced drug delivery systems, such as immediate-release or fixed-dose combination formulations [5], aimed at precisely controlling postprandial glucose excursions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitiglinide Calcium Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.